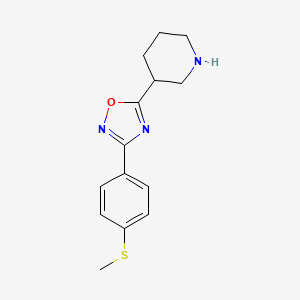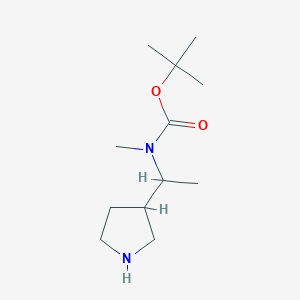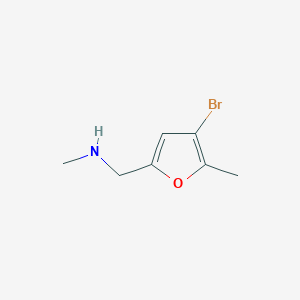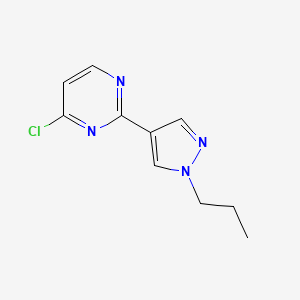
Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and guanidine.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with a piperidine derivative under suitable conditions.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethyl alcohol and an acid catalyst.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is employed in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride is unique due to its specific combination of the piperidine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18ClN3O2 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9;/h7-9,13H,2-6H2,1H3;1H |
InChI Key |
XEQVSHLWENNAJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11788429.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole](/img/structure/B11788439.png)



![6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11788460.png)





![3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)
![5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11788489.png)

